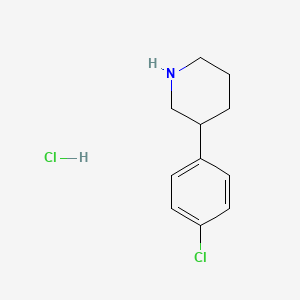

3-(4-Chlorophenyl)Piperidine Hydrochloride

Description

3-(4-Chlorophenyl)Piperidine Hydrochloride, also known as pitolisant hydrochloride (BF2.649), is a nonimidazole inverse agonist/antagonist of the histamine H₃ receptor (H₃R) . Its molecular formula is C₁₇H₂₆ClNO·HCl, with a molecular weight of 338.26 g/mol . Structurally, it consists of a piperidine ring linked to a 4-chlorophenyl group via a propoxypropyl chain, forming a pharmacophore critical for H₃R binding .

Pitolisant demonstrates high selectivity for H₃R (Ki = 0.16 nM at human H₃R) and acts as a competitive antagonist, enhancing histamine release in the brain . Preclinical studies highlight its pro-cognitive and wakefulness-promoting effects, leading to its clinical use in narcolepsy and ongoing trials for Alzheimer’s disease and attention deficits .

Properties

IUPAC Name |

3-(4-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJNVLLKCGOSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)Piperidine Hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the reduction of 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol, followed by its conversion to 4-chlorobenzyl chloride. This intermediate then undergoes a nucleophilic substitution reaction with piperidine to form 3-(4-Chlorophenyl)Piperidine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

3-(4-Chlorophenyl)Piperidine Hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties make it a valuable building block for drugs targeting neurological disorders, particularly those modulating neurotransmitter systems.

Case Study: Histamine H3 Receptor Inverse Agonists

One notable application is in the development of histamine H3 receptor inverse agonists. For instance, the compound BF2.649, derived from 3-(4-Chlorophenyl)Piperidine, has shown promise in enhancing cognitive function by promoting histaminergic neuron activity. It exhibits a competitive antagonistic behavior with a Ki value of 0.16 nM and an EC50 value of 1.5 nM, indicating its potency as a therapeutic agent for cognitive enhancement .

Biochemical Research

This compound plays a crucial role in biochemical research, particularly in studies investigating neurotransmitter mechanisms. It aids researchers in understanding complex brain functions and identifying potential therapeutic targets.

Research Insights

- Mechanism Studies : Research utilizing this compound has focused on its effects on neurotransmitter levels, such as dopamine and acetylcholine, which are critical for cognitive processes .

- Neuropharmacology : Its role in modulating neurotransmitter systems provides insights into neuropharmacological applications, potentially leading to new treatments for disorders like schizophrenia and attention deficit hyperactivity disorder (ADHD).

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It is employed in various analytical methods to quantify related substances within complex mixtures.

Applications

- Quantitative Analysis : The compound is used to calibrate instruments and validate methods for detecting similar piperidine derivatives in pharmaceutical formulations.

- Quality Control : Its use ensures the consistency and reliability of drug formulations through rigorous testing standards.

Material Science

This compound also finds applications in material science, particularly in developing novel materials with specific electronic or optical properties.

Innovative Developments

- Electronic Materials : Research has explored its potential in creating advanced materials that enhance device performance, such as sensors and organic light-emitting diodes (OLEDs).

- Polymer Chemistry : The incorporation of 3-(4-Chlorophenyl)Piperidine into polymer matrices has been investigated for producing materials with tailored properties.

Agrochemical Formulations

Lastly, this compound is utilized in synthesizing agrochemicals, contributing to the development of effective pest control agents.

Impact on Agriculture

- Pesticide Development : The compound's structural characteristics allow it to be modified into various agrochemical agents that target specific pests while minimizing environmental impact.

- Sustainable Practices : Research into its applications promotes sustainable agricultural practices through the design of less harmful chemical agents.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets in the body. It is known to act as an antagonist or inverse agonist at histamine H3 receptors, which play a role in regulating neurotransmitter release in the brain. By blocking these receptors, the compound can increase the release of histamine and other neurotransmitters, potentially affecting various physiological processes .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Piperidine-Based Compounds

Key Observations :

- Substituent Effects : The 4-chlorophenyl group in pitolisant enhances H₃R affinity compared to methoxy or fluorine substituents . Sulfonyl or carbonyl modifications (e.g., ) reduce H₃R activity, indicating the importance of the ether linker .

- Bioavailability : Pitolisant exhibits 84% oral bioavailability in mice, superior to older imidazole-based H₃R antagonists like ciproxifan (62% in mice) .

Pharmacological Analogs: H₃ Receptor Ligands

Table 2: Comparative Pharmacological Profiles

Key Findings :

- Potency: Pitolisant and ciproxifan share sub-nanomolar H₃R affinity, but pitolisant’s nonimidazole structure reduces off-target interactions (e.g., cytochrome P450 inhibition) .

- Mechanistic Differences : Ciproxifan is a pure antagonist, while pitolisant acts as an inverse agonist, providing stronger histaminergic activation .

- Therapeutic Outcomes : Pitolisant’s pro-cognitive effects (e.g., improved object recognition in mice) are more sustained than ciproxifan’s transient EEG activation .

Research Findings and Clinical Implications

- Pitolisant vs. Ciproxifan : In cats, pitolisant (0.15–2 mg/kg) induced prolonged wakefulness and fast cortical EEG rhythms, whereas ciproxifan required higher doses for similar effects .

- Neurotransmitter Modulation: Pitolisant increases prefrontal dopamine (by 150%) and acetylcholine (by 200%) in rats, outperforming ciproxifan in monoaminergic modulation .

- Safety Profile: Pitolisant’s nonimidazole structure reduces hepatotoxicity risks compared to older H₃R ligands .

Biological Activity

3-(4-Chlorophenyl)piperidine hydrochloride, commonly referred to as BF2.649, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to consolidate and present detailed findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClN

- Molecular Weight : 219.72 g/mol

- IUPAC Name : 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride

BF2.649 primarily acts as an inverse agonist at the histamine H3 receptor, which plays a crucial role in modulating neurotransmitter release in the brain. By inhibiting this receptor, BF2.649 enhances the activity of histaminergic neurons, thereby promoting vigilance and cognition . In vitro studies have demonstrated its competitive antagonistic properties with a Ki value of 0.16 nM and an EC50 value of 1.5 nM, indicating potent activity against the H3 receptor .

1. Neuropharmacological Effects

BF2.649 has shown promising results in enhancing neurotransmitter levels in the brain:

- Dopamine and Acetylcholine Levels : In animal models, the compound significantly increased dopamine and acetylcholine levels in the prefrontal cortex, suggesting potential applications in treating cognitive disorders .

- Vigilance Promotion : The compound has been linked to improved cognitive functions and increased alertness through its action on histaminergic pathways .

2. Anticancer Activity

Research indicates that piperidine derivatives, including BF2.649, exhibit cytotoxic effects against various cancer cell lines:

- Mechanisms : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival .

- Case Studies : Specific studies have reported that related piperidine compounds effectively reduced cell viability in hematological cancers by upregulating pro-apoptotic genes such as p53 and Bax .

3. Antimicrobial Properties

BF2.649 has demonstrated antimicrobial activity against pathogens:

- Antifungal Activity : Derivatives of 3-(4-chlorophenyl)piperidine have shown antifungal properties against strains of fungi and Mycobacterium tuberculosis .

- Potential Applications : These findings suggest that BF2.649 could be explored further for its potential use in treating infections resistant to conventional therapies.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of BF2.649:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)Piperidine Hydrochloride, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be synthesized by reacting 4-chlorophenylpropyl chloride with piperidine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification often employs recrystallization using ethanol or chromatography (silica gel, eluent: dichloroethane/methanol mixtures) to achieve >98% purity .

- Key Parameters : Reaction temperature (20–25°C), solvent choice (dichloromethane or THF), and stoichiometric ratios (1:1.2 for piperidine:aryl chloride) are critical for yield optimization.

Q. How can solubility and stability be experimentally determined for this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility is assessed via saturation shake-flask methods in solvents like DMSO (≥16.6 mg/mL), H₂O (≥57.4 mg/mL), and ethanol (≥94.2 mg/mL) . Stability studies involve HPLC monitoring of degradation products under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks).

Advanced Research Questions

Q. What methodological considerations are critical for assessing histamine H3 receptor inverse agonism in preclinical models?

- Methodological Answer :

- In vitro : Radioligand binding assays (e.g., [³H]-N-α-methylhistamine displacement) using HEK-293 cells expressing human H3 receptors. IC₅₀ values should be normalized to reference antagonists like pitolisant .

- Functional assays : Measure cAMP accumulation or ERK phosphorylation in transfected cells to confirm inverse agonism .

- In vivo : Rodent models (e.g., passive avoidance tests) evaluate cognitive enhancement at doses of 1–10 mg/kg (oral), with pharmacokinetic profiling (Tmax = 1–2 hrs) .

Q. How can researchers address discrepancies in reported receptor binding affinities (e.g., H3 vs. CX3CR1)?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK-293) and buffer conditions (pH 7.4, 1 mM Mg²⁺).

- Orthogonal validation : Combine radioligand binding with functional assays (e.g., calcium flux for CX3CR1 antagonism ).

- Data normalization : Report Ki values relative to control ligands to minimize inter-lab variability .

Q. What in vivo models are suitable for evaluating efficacy in neurological or oncological contexts?

- Methodological Answer :

- Neurological models : Use DBA/2 mice for narcolepsy studies (dose: 5 mg/kg i.p.) or scopolamine-induced memory impairment in rats .

- Oncological models : In breast cancer metastasis, administer 10 mg/kg/day (oral) to NOD/SCID mice and quantify circulating tumor cells via flow cytometry .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 332.31 g/mol | |

| Solubility (DMSO) | ≥16.6 mg/mL | |

| Storage Conditions | -20°C (desiccated, argon) | |

| Purity (HPLC) | ≥98% |

Data Contradiction Analysis

- Conflict : Reported H3 receptor IC₅₀ values range from 2 nM (HEK-293 cells) to 15 nM (CHO-K1 cells).

- Resolution : Differences arise from assay conditions (e.g., GTPγS inclusion in binding assays lowers affinity by 30% ). Always contextualize data with experimental parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.